2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Description
2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS: 1713173-86-4) is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one core. Its structure includes a 4-fluorobenzyl group at position 2 and a piperazine moiety at position 8 (Figure 1).
Properties
Molecular Formula |
C16H17FN6O |
|---|---|
Molecular Weight |
328.34 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C16H17FN6O/c17-13-3-1-12(2-4-13)11-23-16(24)22-10-7-19-14(15(22)20-23)21-8-5-18-6-9-21/h1-4,7,10,18H,5-6,8-9,11H2 |
InChI Key |
FMKRCNZSHUXSNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN3C2=NN(C3=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Hydrazinyl-3-chloropyrazine (Intermediate A)
Procedure :
2,3-Dichloropyrazine (10.0 g, 67.1 mmol) is refluxed with hydrazine hydrate (80% v/v, 15 mL) in ethanol (100 mL) at 85°C for 6 hours. The mixture is cooled, filtered, and washed with cold ethanol to yield Intermediate A as a white solid.
Characterization Data :
Cyclization to Triazolo[4,3-a]pyrazin-3(2H)-one (Intermediate B)
Procedure :
Intermediate A (5.0 g, 29.4 mmol) is heated with triethyl orthoacetate (20 mL) at 120°C for 3 hours. The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from methanol.
Characterization Data :
Functionalization at the 8-Position with Piperazine
Nucleophilic Aromatic Substitution
Procedure :
Intermediate B (2.0 g, 13.5 mmol) is reacted with piperazine (3.5 g, 40.5 mmol) in dimethylformamide (DMF, 30 mL) at 100°C for 12 hours. The product is purified via column chromatography (SiO2, CH2Cl2:MeOH 9:1).
Characterization Data :
-
Yield : 58%
-
1H NMR (400 MHz, CDCl3): δ 8.15 (s, 1H, pyrazine-H), 3.85–3.75 (m, 4H, piperazine-H), 2.95–2.85 (m, 4H, piperazine-H).
Optimization and Yield Improvement Strategies
Solvent and Temperature Effects
Comparative studies show that using DMF as a solvent increases substitution efficiency at the 8-position by 22% compared to THF. Elevated temperatures (100–120°C) reduce reaction times by 40% without compromising purity.
Catalytic Enhancements
Adding potassium tert-butoxide (10 mol%) improves cyclization yields to 81% by deprotonating the hydrazine intermediate, accelerating ring closure.
Analytical and Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN:H2O 70:30) confirms ≥95% purity for the final compound.
Structural Confirmation
X-ray Crystallography :
The triazolo[4,3-a]pyrazin-3(2H)-one core adopts a planar conformation, with dihedral angles of 12.3° between the triazole and pyrazine rings.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Replacing triethyl orthoacetate with trimethyl orthoformate reduces raw material costs by 34% while maintaining cyclization yields ≥70%.
Waste Management
Aqueous workup protocols recover 89% of unreacted piperazine, minimizing environmental impact.
Challenges and Alternative Approaches
Regioselectivity Issues
Competing substitution at the 7-position of the pyrazine ring is mitigated by using bulkier bases like DIPEA, favoring 8-substitution by 9:1.
Microwave-Assisted Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 100 | 12 | 58 |
| THF | 65 | 24 | 36 |
| DMSO | 120 | 8 | 51 |
Table 2 : Cost Analysis of Cyclization Reagents
| Reagent | Cost per kg (USD) | Yield (%) |
|---|---|---|
| Triethyl orthoacetate | 320 | 65 |
| Trimethyl orthoformate | 210 | 70 |
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Synthesis of 2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
The synthesis of this compound typically involves the heterocyclization of various substituted triazoles and pyrazines. Recent studies have utilized techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry for characterization. The synthesis process can be optimized to enhance yield and purity.
Key Synthetic Routes
- Heterocyclization : Involves the reaction of substituted amines with triazole derivatives.
- Reflux Conditions : Often employed to facilitate the reaction between reactants.
- Purification : Techniques like recrystallization or chromatography are used post-synthesis to isolate the desired compound.
Anti-inflammatory Activity
Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit inflammatory mediators.
- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Antibacterial Activity
The compound has also shown promising antibacterial properties against various strains of bacteria. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
This performance is comparable to traditional antibiotics like ampicillin .
Additional Therapeutic Potential
Emerging studies suggest that compounds in this class may also possess anticancer properties. In vitro studies have indicated cytotoxic effects on various cancer cell lines, although further research is needed to elucidate the exact mechanisms involved .
Case Study 1: Anti-inflammatory Evaluation
A study conducted by Tewari et al. (2014) investigated a series of pyrazole derivatives for their anti-inflammatory effects. Among these, a derivative structurally similar to this compound exhibited significant inhibition of inflammatory pathways in vivo .
Case Study 2: Antibacterial Screening
In a recent publication by MDPI (2023), a range of triazolo[4,3-a]pyrazine derivatives were screened for antibacterial activity using microbroth dilution methods. The study highlighted that certain derivatives showed superior activity against Staphylococcus aureus and Escherichia coli compared to established antibiotics .
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signal transduction pathways essential for cancer cell survival and proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Features:
- Core: The triazolopyrazinone scaffold contributes to planar aromaticity, enabling π-π stacking interactions with biological targets.
- Substituents: Position 2: The 4-fluorobenzyl group enhances lipophilicity and may influence receptor binding via hydrophobic interactions.
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their pharmacological or physicochemical profiles:
Key Observations:
Substituent Effects on Activity: Position 2: The 4-fluorobenzyl group in the target compound may enhance metabolic stability compared to 3-chlorobenzyl derivatives (e.g., antimalarial agents in ). Position 8: Piperazine and morpholino groups differ in basicity and hydrogen-bonding capacity, which can modulate receptor affinity. For example, the 4-aminopiperidinyl group in may enhance interactions with adenosine receptors.
Core Modifications :
- Pyrazine vs. pyridine cores (e.g., Trazodone ) influence electronic properties and binding to targets like serotonin transporters.
Synthetic Routes: The target compound’s synthesis may parallel methods for triazolopyrazinones, such as coupling hydrazinopyrazinones with activated carboxylic acids (e.g., carbonyldiimidazole-mediated reactions in ).
Biological Activity
2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a complex organic compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, including the triazolo and pyrazine moieties along with a piperazine ring, suggest a variety of pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 328.34 g/mol. Its structure can be represented as follows:
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of triazolopyrazines have shown effectiveness against various bacterial strains. Notably, some compounds in this class have demonstrated moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli .
| Compound | MIC against S. aureus | MIC against E. coli |
|---|---|---|
| Compound 2e | 32 µg/mL | 16 µg/mL |
| Ampicillin | Reference | Reference |
This indicates the potential of this compound as a lead for developing new antibacterial agents.
The biological mechanisms through which this compound may exert its effects include:
- Enzyme Inhibition : Similar compounds have been identified as dual inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) and c-Met, which are critical targets in cancer therapy . This suggests that the compound may inhibit key enzymes involved in disease pathways.
- Receptor Modulation : Interaction studies are essential for understanding how this compound interacts with specific receptors or enzymes both in vitro and in vivo. Preliminary data suggest that compounds with similar structures can modulate receptor activity and influence downstream signaling pathways .
Therapeutic Applications
Given its structural characteristics and preliminary biological activity data, this compound holds promise for various therapeutic applications:
- Cancer Therapy : The ability to inhibit important receptors involved in tumor growth positions this compound as a potential candidate for cancer treatment.
- Antimicrobial Agents : Its demonstrated antibacterial properties suggest it could be developed into a new class of antibiotics.
Case Studies and Research Findings
Recent research has focused on synthesizing derivatives of triazolo[4,3-a]pyrazine compounds and evaluating their biological activities. For instance:
- A study highlighted the synthesis of several triazolo[4,3-a]pyrazine derivatives with varying substituents and their corresponding antibacterial activities . The results indicated that modifications at specific positions could enhance efficacy.
- Another investigation into the pharmacodynamics revealed that certain derivatives exhibited promising antidiabetic properties due to their ability to interact with key metabolic pathways .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) confirm substituent positions and regiochemistry. For example, aromatic protons of the 4-fluorobenzyl group appear as distinct multiplets at δ 7.2–7.8 ppm .
- IR Spectroscopy : Peaks near 1716 cm confirm the carbonyl group in the triazolo-pyrazine core .
- Mass Spectrometry (MS) : Molecular ion peaks align with the calculated molecular weight (e.g., CHFNO requires m/z 329.1) .
What strategies optimize the yield of the target compound when introducing the 4-fluorobenzyl group?
Q. Advanced
- Solvent Selection : Anhydrous DMFA or dioxane enhances reaction efficiency by stabilizing intermediates .
- Temperature Control : Reflux conditions (100–150°C) ensure complete cyclization while avoiding decomposition.
- Stoichiometry : A 1.5:1 molar ratio of 4-fluorobenzyl halide to the triazolo-pyrazine precursor minimizes unreacted starting material .
Validation : Monitor reaction progress via TLC (R values ~0.4–0.6 in ethyl acetate/hexane) and purify via recrystallization (DMFA/i-propanol) .
How to address solubility challenges during purification of intermediates?
Q. Advanced
- Precipitation : Dilute reaction mixtures with water or acetone to precipitate hydrophobic intermediates .
- Recrystallization : Use polar aprotic solvents (e.g., 2-methoxyethanol) for high-melting-point compounds (e.g., m.p. 263–264°C for analogs) .
- Chromatography : For stubborn impurities, silica gel column chromatography with gradients of ethyl acetate/hexane (10–50%) resolves closely eluting species .
What methods ensure regioselectivity during triazolo-pyrazine formation?
Q. Advanced
- Directed Cyclization : Use of CDI activates carboxylic acids selectively, directing cyclization to the 1,2,4-triazolo[4,3-a]pyrazine core rather than alternative isomers .
- Steric Control : Bulky substituents (e.g., tert-butyl groups) at specific positions block undesired reaction pathways, as seen in analogs with 75% yield .
- Reagent Choice : Phosphorus oxychloride (POCl) selectively chlorinates the 8-position, enabling subsequent piperazine substitution .
How to handle air/moisture-sensitive intermediates in the synthesis?
Q. Advanced
- Anhydrous Techniques : Conduct reactions under nitrogen/argon using Schlenk lines.
- Quenching Protocols : For POCl-mediated steps, carefully quench with ice-cold sodium bicarbonate to avoid exothermic side reactions .
- Storage : Store intermediates under inert gas at −20°C in sealed vials with molecular sieves .
What methodologies assess the compound's potential receptor-binding activity?
Q. Advanced
- Radioligand Binding Assays : Use H-labeled adenosine A/A receptor antagonists to measure IC values. Structural analogs show sub-micromolar affinity, suggesting similar assays for this compound .
- Molecular Docking : Model interactions with adenosine receptors using software (e.g., AutoDock Vina) to predict binding poses of the fluorobenzyl and piperazinyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
